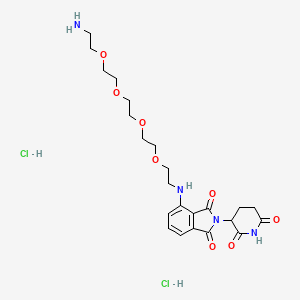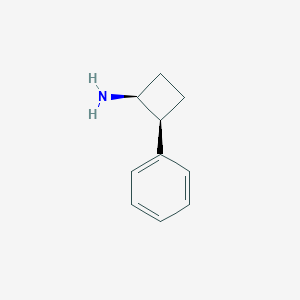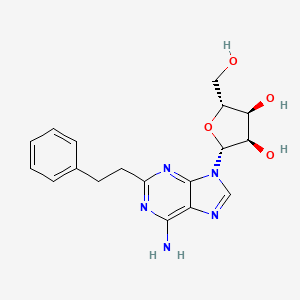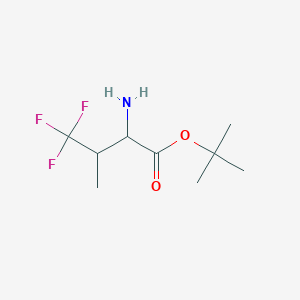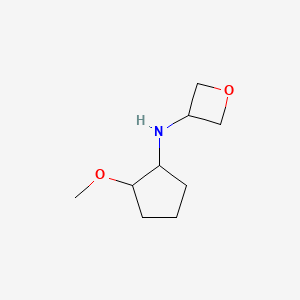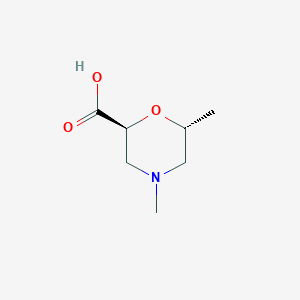
(2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary or catalyst under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact specifically with certain biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and can be used in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid depends on its specific application. In biological systems, it may act as a chiral ligand, interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,6R)-4,6-Dimethylmorpholine-2-carboxylic acid include other chiral morpholine derivatives and carboxylic acids. Examples include (2S,6S)-4,6-Dimethylmorpholine-2-carboxylic acid and (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which can result in unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,6R)-4,6-dimethylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
IYZPBYMVNRKYGI-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](O1)C(=O)O)C |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)
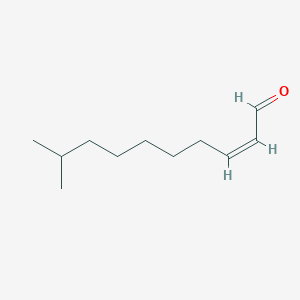

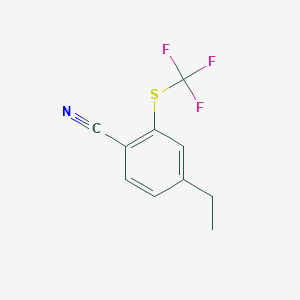
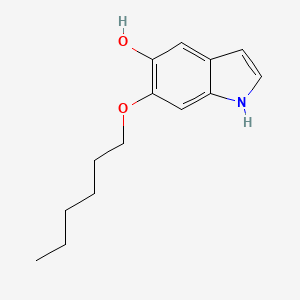
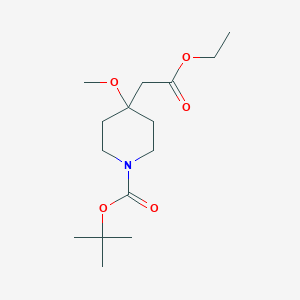
![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)
